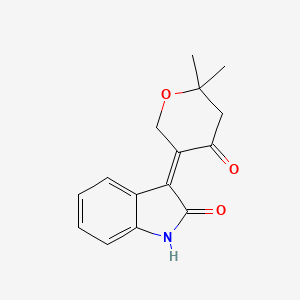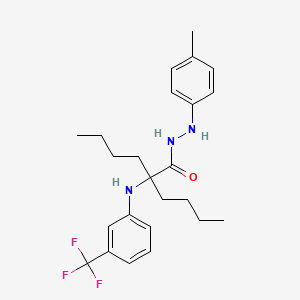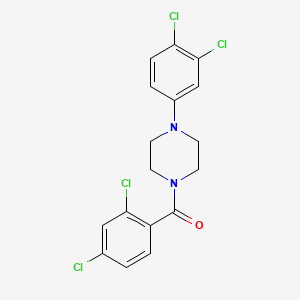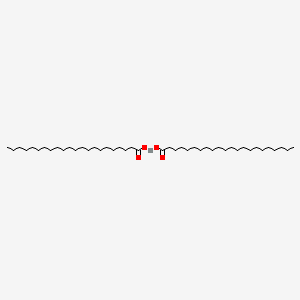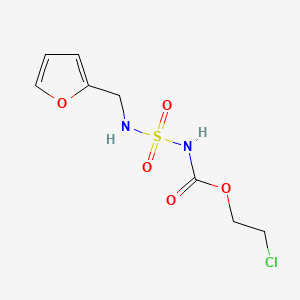
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C8H11ClN2O5S. This compound is known for its unique structure, which includes a furan ring, a sulfonamide group, and a chloroethyl ester moiety . It has various applications in scientific research and industry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 2-chloroethyl chloroformate with (((2-furanylmethyl)amino)sulfonyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl ester group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dione or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of carbamic acid derivatives.
Oxidation: Formation of furan-2,5-dione.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with biological molecules through its reactive functional groups. The chloroethyl ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, propyl ester
Uniqueness
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its chloroethyl ester group, which imparts distinct reactivity compared to its analogs with different alkyl ester groups. This unique reactivity makes it particularly useful in applications requiring selective covalent modification of biological targets .
Properties
CAS No. |
116962-34-6 |
|---|---|
Molecular Formula |
C8H11ClN2O5S |
Molecular Weight |
282.70 g/mol |
IUPAC Name |
2-chloroethyl N-(furan-2-ylmethylsulfamoyl)carbamate |
InChI |
InChI=1S/C8H11ClN2O5S/c9-3-5-16-8(12)11-17(13,14)10-6-7-2-1-4-15-7/h1-2,4,10H,3,5-6H2,(H,11,12) |
InChI Key |
MVFYDPQAPCQNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


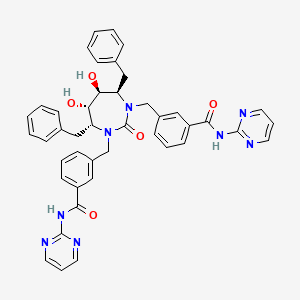

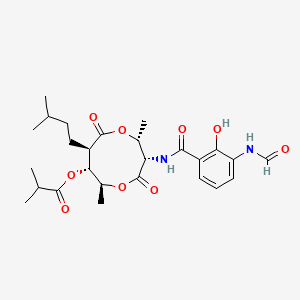

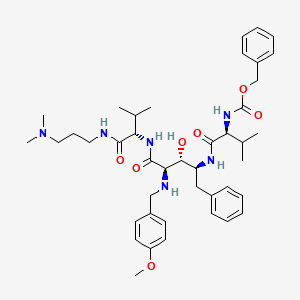
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
